21H,23H-5,15-Diazaporphine

Descripción general

Descripción

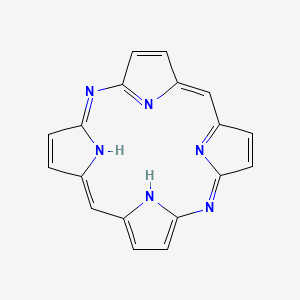

21H,23H-5,15-Diazaporphine is a heterocyclic compound that belongs to the class of alkaloids. It contains a diazaporphine ring system, which has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Métodos De Preparación

The synthesis of 21H,23H-5,15-Diazaporphine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

21H,23H-5,15-Diazaporphine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

21H,23H-5,15-Diazaporphine is a compound with the molecular formula C18H12N6 . This diazaporphyrin has applications in various scientific fields, including materials science and catalysis. Diazaporphyrins have demonstrated potential in the creation of semiconducting materials .

Semiconductivity

- Diazaporphyrin-based hydrogen-bonded organic frameworks A study highlights the development of a diazaporphyrin-based hydrogen-bonded organic framework (HOF) exhibiting porosity and n-type semiconductivity . The HOF was synthesized using a 5,15-diazaporphyrin Ni(II) complex with carboxyphenyl groups, which facilitated hydrogen-bonding interactions. The HOF showed a charge-carrier mobility of 2.0 × 10-7 m2 V-1 s-1, which was determined using the flash-photolysis time-resolved microwave conductivity (FP-TRMC) method .

Optical Properties

- Nickel-(II)-tetraphenyl-21H,23H-porphyrin films Research on nickel-(II)-tetraphenyl-21H,23H-porphyrin (NiTPP) thin films showed that UV illumination altered their structural and optical properties . The study found that the films became crystalline after UV exposure, leading to changes in absorption coefficients and optical gap values .

Catalysis

- Diazaporphine compounds have uses in catalysis.

- μ-Oxodiiron(III) complexes Research has been done on binuclear μ-oxo-bridged Fe III complexes of 2,3,7,8,12,18-hexamethyl-13,17-dibutyl-5-monoazaporphine and 3,7,13,17-tetramethyl-2,8,12,18-tetrabutyl-5,15-diazaporphine .

Other potential applications

Mecanismo De Acción

The mechanism of action of 21H,23H-5,15-Diazaporphine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

21H,23H-5,15-Diazaporphine is unique due to its diazaporphine ring system. Similar compounds include:

Porphyrins: These compounds have a similar ring structure but contain different heteroatoms.

Phthalocyanines: These compounds have a similar planar structure and are used in similar applications, such as in dyes and pigments.

Corroles: These compounds have a similar macrocyclic structure but differ in the number and arrangement of nitrogen atoms.

This compound stands out due to its specific ring system and the unique properties it imparts to the compound.

Actividad Biológica

21H,23H-5,15-Diazaporphine is a synthetic compound belonging to the class of diazaporphyrins. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex ring structure that includes nitrogen atoms, which contribute to its unique electronic properties. The presence of these nitrogen atoms enhances its electron-accepting capabilities, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H12N6 |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function through several mechanisms:

- Enzyme Inhibition : Diazaporphines have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Research Findings

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that diazaporphines can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported a significant reduction in cell viability in breast cancer cells treated with diazaporphine derivatives .

- Antimicrobial Properties : Another area of investigation has focused on the antimicrobial effects of diazaporphines. Research indicated that these compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation has led to its exploration in PDT for cancer treatment. Studies have shown that diazaporphines can effectively target tumor cells while sparing healthy tissues .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Cancer Treatment :

- Case Study on Antimicrobial Applications :

Propiedades

IUPAC Name |

2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLIXSHARREATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30782605 | |

| Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-87-6 | |

| Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.